

Technical Guide: Physicochemical Characterization of the Tetrapeptide H-Val-Ala-Ala-Phe-OH

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Compound of Interest

Compound Name: *H-Val-Ala-Ala-Phe-OH*

Cat. No.: *B1602015*

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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed analysis of the theoretical isoelectric point (pI) and the Grand Average of Hydropathicity (GRAVY) score for the tetrapeptide **H-Val-Ala-Ala-Phe-OH**. These two parameters are fundamental in predicting the peptide's behavior in aqueous solutions, its potential for aggregation, and its interaction with biological membranes.

Quantitative Data Summary

The key physicochemical parameters for **H-Val-Ala-Ala-Phe-OH**, with the one-letter code VAAF, are summarized below. These values are computationally derived based on the peptide's amino acid sequence.

Parameter	Value	Description
Sequence	H-Val-Ala-Ala-Phe-OH (VAAF)	A tetrapeptide composed of Valine, Alanine, Alanine, and Phenylalanine.
Molecular Formula	C ₂₀ H ₃₀ N ₄ O ₅ [1] [2]	The elemental composition of the peptide.
Average Molecular Weight	406.47 g/mol [2]	The average mass of the peptide molecule.
Theoretical Isoelectric Point (pI)	7.0 [2]	The pH at which the peptide carries no net electrical charge.
GRAVY Score	2.65 [2]	Indicates the overall hydrophobicity of the peptide.

Experimental and Computational Protocols

The theoretical pI and GRAVY score are calculated using established methodologies that rely on the primary amino acid sequence.

2.1. Theoretical Isoelectric Point (pI) Calculation

The isoelectric point (pI) is the pH at which a molecule, such as a peptide, has a net charge of zero.[\[3\]](#) This is a critical parameter for protein and peptide purification techniques like isoelectric focusing.

Methodology: The theoretical pI is calculated by considering the pKa values of all ionizable groups within the peptide. For **H-Val-Ala-Ala-Phe-OH**, these are the N-terminal α -amino group and the C-terminal α -carboxyl group. The amino acid side chains in this specific peptide (Valine, Alanine, Phenylalanine) are not ionizable. The calculation involves using the Henderson-Hasselbalch equation to find the pH at which the positive charge on the N-terminus is exactly balanced by the negative charge on the C-terminus. Numerous web-based tools and software packages, such as the ExPASy Compute pI/Mw tool, can perform this calculation automatically using established pKa value sets.[\[4\]](#)

2.2. Grand Average of Hydropathicity (GRAVY) Score Calculation

The GRAVY score is a measure of the overall hydrophobicity or hydrophilicity of a peptide.^[5] A positive score indicates a hydrophobic nature, while a negative score suggests a hydrophilic character.^[6] This is useful for predicting protein interactions and membrane associations.

Methodology: The GRAVY score is calculated by summing the hydropathy values of each amino acid in the sequence and dividing by the total number of residues.^{[5][7]} The most commonly used hydropathy scale is the one developed by Kyte and Doolittle.^[7]

The formula is as follows: $\text{GRAVY} = (\sum \text{Hydropathy values of all amino acids}) / (\text{Number of residues})$

For **H-Val-Ala-Ala-Phe-OH** (VAAF):

- Valine (V): 4.2
- Alanine (A): 1.8
- Alanine (A): 1.8
- Phenylalanine (F): 2.8

Calculation: $\text{GRAVY} = (4.2 + 1.8 + 1.8 + 2.8) / 4 = 10.6 / 4 = 2.65$

Workflow Visualization

The following diagram illustrates the logical workflow for determining the theoretical pI and GRAVY score from the primary peptide sequence.

Caption: Workflow for calculating the theoretical pI and GRAVY score of a peptide.

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